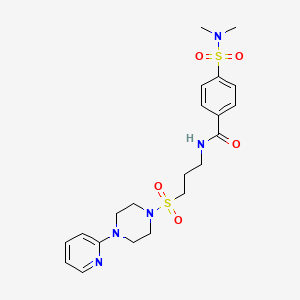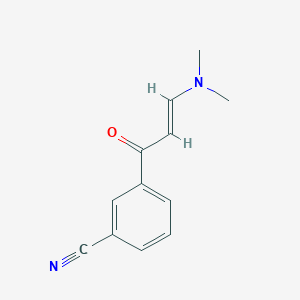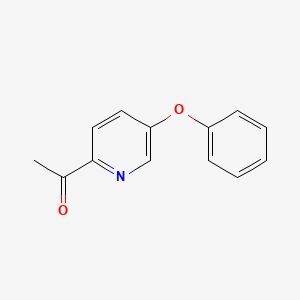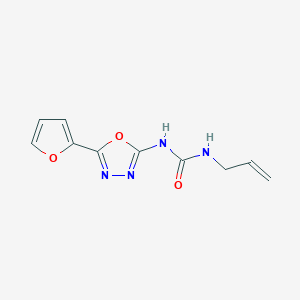
2-Methylpropionic acid, morpholide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropionic acid, morpholide, also known as N-morpholin-2-yl-2-methylpropanamide, is a synthetic organic compound . It has a molecular formula of C8H15NO2 and a molecular weight of 157.2102 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
While specific data for 2-Methylpropionic acid, morpholide is not available, related compounds such as 2-Methylpropionic acid have been studied. For instance, 2-Methylpropionic acid is a colorless oily liquid with a strong pungent odor. It has a melting point of -47 °C and a boiling point of 154.5 °C. It is miscible with water and soluble in ethanol and ether .Wissenschaftliche Forschungsanwendungen
Hypolipidemic Effects and Peroxisome Proliferation
- Hypolipidemic Drug Similarity and Liver Effects : 2-Methylpropionic acid derivatives, like clofibrate (ethyl-2-(4-chlorophenoxy)-2-methylpropionate), show hypolipidemic effects similar to phenoxy herbicides. These compounds induce hepatic peroxisome proliferation, decrease serum lipid levels, and modify enzymatic activities in the liver, suggesting a preference for lipid utilization in the liver over peripheral lipid storage in adipose tissue (Vainio et al., 1983).
Oxidative Stress Modulation
- Neuroprotective Potential and Antioxidant Effects : 2-Methylpropionic acid analogs demonstrate neuroprotective capabilities by modulating oxidative stress. In a study involving 3-Nitropropionic acid (3-NP), a known inducer of oxidative stress and neurotoxicity, treatments with compounds structurally related to 2-Methylpropionic acid, such as N-acetylcysteine, showed protective effects against oxidative damage and neurotoxicity (La Fontaine et al., 2000).
Athletic Performance Enhancement
- Performance Enhancement Potential : A derivative, RSR13 (2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxyl]-2-methylpropionic acid), has been identified as a potential performance-enhancing agent for endurance athletes. It modulates hemoglobin's oxygen-carrying capacity, potentially increasing maximum oxygen uptake (VO2max) (Breidbach & Catlin, 2001).
Neurodegenerative Disease Modelling and Therapy
- Neurotoxicity Induction and Potential Therapeutics : Compounds related to 2-Methylpropionic acid are used to model neurodegenerative conditions like Huntington's disease in laboratory settings. The neurotoxic properties of these compounds make them suitable for studying therapeutic strategies against neurodegenerative disorders (Duran-Vilaregut et al., 2012).
Radiosensitization in Cancer Treatment
- Radiosensitization in Tumor Treatment : Derivatives like RSR13 act as allosteric effectors of hemoglobin, potentially enhancing the efficacy of radiation therapy in cancer treatment by improving tumor oxygenation and hence radiosensitivity (Khandelwal et al., 1999).
Metabolic and Liver Function Modulation
- Effects on Lipid Metabolism and Liver Function : Studies show that 2-Methylpropionic acid derivatives, like clofibric acid, impact lipid metabolism by influencing the formation of specific fatty acids in the liver, altering enzyme activities, and modulating phospholipid formation, providing insights into their metabolic roles (Hirose et al., 2011).
Eigenschaften
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBRQAUAKEVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropionic acid, morpholide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)



![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2438032.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2438033.png)
